molecular formula C12H13NO3S B5180635 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide

4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide

Numéro de catalogue B5180635
Poids moléculaire: 251.30 g/mol
Clé InChI: KDMDZQGYABXYLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), which is involved in the regulation of B-cell receptor signaling. In

Mécanisme D'action

4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide acts as a selective inhibitor of BTK, which is a key regulator of B-cell receptor signaling. By inhibiting BTK, 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation. In addition, 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to induce apoptosis (cell death) in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects
4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the activity of BTK and other kinases, leading to the inhibition of cell growth and proliferation. 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to reduce the activity of immune cells, leading to the suppression of the immune response.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is its selectivity for BTK, which makes it a potentially safer and more effective treatment for cancer and autoimmune diseases. However, one of the limitations of 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is its relatively short half-life, which may limit its effectiveness in clinical settings. In addition, further research is needed to determine the optimal dosage and treatment duration for 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide.

Orientations Futures

There are several future directions for research on 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide. One area of focus is the development of more potent and selective BTK inhibitors, which may have greater efficacy and fewer side effects than 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide. Another area of focus is the investigation of combination therapies, in which 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is used in combination with other drugs to enhance its anti-tumor activity. Finally, further research is needed to determine the optimal dosage and treatment duration for 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide, as well as its potential use in other diseases beyond cancer and autoimmune diseases.
Conclusion
In conclusion, 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is a small molecule inhibitor that has shown promise as a potential treatment for various types of cancer and autoimmune diseases. The compound acts as a selective inhibitor of BTK, leading to the inhibition of cell growth and proliferation. While 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has several advantages, including its selectivity for BTK, further research is needed to determine its optimal dosage and treatment duration, as well as its potential use in combination therapies and other diseases.

Méthodes De Synthèse

The synthesis of 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with 2-oxotetrahydrothiophene, followed by the reaction of the resulting product with ammonia and acetic acid. The final step involves the reaction of the intermediate product with 4-(4-aminophenoxy)-N-methylpicolinamide to yield 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide. The synthesis process has been optimized to ensure high yield and purity of the final product.

Applications De Recherche Scientifique

4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, including those of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has also been shown to be effective in reducing the activity of BTK in autoimmune diseases such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

4-methoxy-N-(2-oxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-16-9-4-2-8(3-5-9)11(14)13-10-6-7-17-12(10)15/h2-5,10H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMDZQGYABXYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.